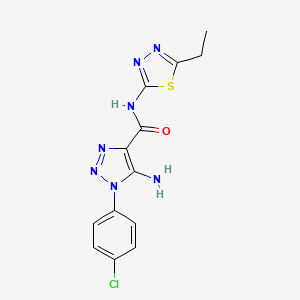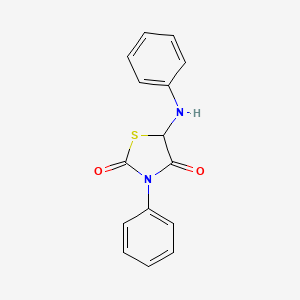![molecular formula C21H29N5O B5183431 6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, commonly known as IPPN, is a chemical compound that has been extensively studied for its potential pharmacological applications. IPPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have various biochemical and physiological effects.
作用机制
IPPN acts as a precursor of NAD+, a coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and epigenetic regulation. IPPN is converted to NAD+ through a series of enzymatic reactions, ultimately leading to the activation of various NAD+-dependent enzymes. IPPN has also been shown to modulate the activity of sirtuins, a family of NAD+-dependent enzymes involved in aging and age-related diseases.
Biochemical and Physiological Effects:
IPPN has been shown to have various biochemical and physiological effects, including the modulation of energy metabolism, DNA repair, and epigenetic regulation. IPPN has also been shown to have neuroprotective effects, inhibit cancer cell growth, and modulate the immune system.
实验室实验的优点和局限性
IPPN has several advantages for lab experiments, including its stability and ease of synthesis. However, IPPN has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on IPPN. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the investigation of its potential applications in cancer therapy, particularly in combination with other anticancer agents. Additionally, the potential immunomodulatory effects of IPPN warrant further investigation, particularly in the context of immunotherapy.
合成方法
IPPN can be synthesized through a multistep process involving the reaction of 4-isopropylpiperazine with 3-bromopropyl-2-pyridinecarboxylate, followed by the reaction of the resulting intermediate with nicotinoyl chloride. The final product is obtained through purification and isolation steps.
科学研究应用
IPPN has been extensively studied for its potential applications in various fields of research, including neurology, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. IPPN has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, IPPN has been shown to modulate the immune system, suggesting its potential application in immunotherapy.
属性
IUPAC Name |
6-(4-propan-2-ylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17(2)25-12-14-26(15-13-25)20-9-8-18(16-24-20)21(27)23-11-5-7-19-6-3-4-10-22-19/h3-4,6,8-10,16-17H,5,7,11-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEAAKBNQBVUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5183414.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)

![diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5183438.png)